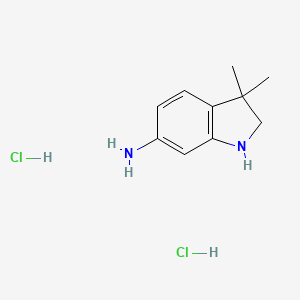

3,3-Dimethylindolin-6-amine dihydrochloride

CAS No.: 2375196-07-7

Cat. No.: VC5858141

Molecular Formula: C10H16Cl2N2

Molecular Weight: 235.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2375196-07-7 |

|---|---|

| Molecular Formula | C10H16Cl2N2 |

| Molecular Weight | 235.15 |

| IUPAC Name | 3,3-dimethyl-1,2-dihydroindol-6-amine;dihydrochloride |

| Standard InChI | InChI=1S/C10H14N2.2ClH/c1-10(2)6-12-9-5-7(11)3-4-8(9)10;;/h3-5,12H,6,11H2,1-2H3;2*1H |

| Standard InChI Key | ALGZURFYLGXNNN-UHFFFAOYSA-N |

| SMILES | CC1(CNC2=C1C=CC(=C2)N)C.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The parent compound, 3,3-dimethylindolin-6-amine (CAS No. 179898-73-8), features a bicyclic indoline scaffold with a molecular formula of and a molecular weight of 162.23 g/mol . Protonation of the amine group with hydrochloric acid yields the dihydrochloride salt, introducing two chloride counterions that significantly alter its physical properties, including hygroscopicity and aqueous solubility.

Stereoelectronic Features

The indoline core consists of a six-membered benzene ring fused to a five-membered pyrrolidine ring. The methyl groups at position 3 induce steric hindrance, influencing the compound’s conformational flexibility and interaction with biological targets. The amino group at position 6 serves as a nucleophilic site, enabling participation in condensation and alkylation reactions .

Table 1: Comparative Properties of 3,3-Dimethylindolin-6-amine and Its Dihydrochloride Salt

| Property | 3,3-Dimethylindolin-6-amine | 3,3-Dimethylindolin-6-amine Dihydrochloride |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 162.23 | 235.15 |

| CAS No. | 179898-73-8 | 2375196-07-7 |

| Solubility | Low in polar solvents | High in aqueous media |

Synthesis and Manufacturing

The synthesis of 3,3-dimethylindolin-6-amine dihydrochloride typically involves multistep routes starting from substituted anilines or indoles. A common strategy employs cyclization reactions under acidic or basic conditions.

Cyclization of Substituted Anilines

One approach involves treating 4-amino-2-methylaniline with acetone in the presence of hydrochloric acid, facilitating cyclization to form the indoline ring. Subsequent methylation using dimethyl sulfate introduces the methyl groups at position 3. The final step involves protonation with hydrochloric acid to yield the dihydrochloride salt.

Nucleophilic Substitution

An alternative route utilizes 3,3-dimethylindole as a precursor. Reaction with an electrophilic amine source, such as hydroxylamine-O-sulfonic acid, introduces the amino group at position 6. Acidic workup with HCl then generates the dihydrochloride form.

Chemical Reactivity and Functionalization

The amino group at position 6 is highly reactive, enabling diverse chemical modifications.

Oxidation Reactions

Treatment with potassium permanganate () in acidic media oxidizes the indoline ring to form quinoline derivatives, which are valuable intermediates in dye and pharmaceutical synthesis.

Acylation and Alkylation

The primary amine undergoes acylation with acetyl chloride or alkylation with methyl iodide, producing derivatives with enhanced lipophilicity. These modifications are critical for optimizing pharmacokinetic properties in drug development.

Analytical Characterization

Accurate structural elucidation and purity assessment rely on advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-NMR spectra of the dihydrochloride salt reveal distinct signals for the aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 1.4–1.6 ppm), and amine protons (δ 2.9–3.1 ppm). -NMR confirms the presence of quaternary carbons in the indoline ring.

Gas Chromatography (GC)

Headspace GC, employing dimethyl sulfoxide-imidazole as a diluent, effectively quantifies residual dimethylamine and triethylamine in hydrochloride salts . This method ensures compliance with regulatory standards for impurity profiling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume